molecular formula C10H20BrO5Si- B2949228 2-Bromo-2-methyl-6-(trimethoxysilyl)hexanoate CAS No. 314021-97-1

2-Bromo-2-methyl-6-(trimethoxysilyl)hexanoate

Cat. No.: B2949228
CAS No.: 314021-97-1
M. Wt: 328.25 g/mol
InChI Key: VRQIHPDFVNOGJU-UHFFFAOYSA-M
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Description

3-(Trimethoxysilyl)propyl 2-bromo-2-methylpropanoate (CAS 314021-97-1) is a brominated silyl ester with the molecular formula C13H27BrO5Si. It combines a hydrolyzable trimethoxysilyl group with a bromoester moiety, making it reactive in applications such as polymer modification, surface functionalization, and enzyme immobilization . Its structure enables dual functionality: the silyl group facilitates covalent bonding to inorganic surfaces (e.g., silica, glass), while the bromoester acts as a leaving group or initiator in radical polymerization .

Key applications include:

  • Biocatalyst Stabilization: Used to immobilize enzymes like Candida antarctica Lipase B on polymer brushes, enhancing thermal stability and reusability .
  • Material Synthesis: Serves as a precursor for hybrid organic-inorganic scaffolds in bone tissue engineering due to its ability to form crosslinked networks .

Properties

CAS No.

314021-97-1

Molecular Formula

C10H20BrO5Si-

Molecular Weight

328.25 g/mol

IUPAC Name

2-bromo-2-methyl-6-trimethoxysilylhexanoate

InChI

InChI=1S/C10H21BrO5Si/c1-10(11,9(12)13)7-5-6-8-17(14-2,15-3)16-4/h5-8H2,1-4H3,(H,12,13)/p-1

InChI Key

VRQIHPDFVNOGJU-UHFFFAOYSA-M

solubility

not available

Origin of Product

United States

Chemical Reactions Analysis

Hydrolysis and Silanol Condensation

The trimethoxysilyl group undergoes hydrolysis in the presence of moisture, forming silanol intermediates. This reaction is pH-dependent and critical for adhesion applications.

Reaction pathway :

 CH33Si CH2 3OCOC CBr CH3 2+3H2O HO 3Si CH2 3OCOC CBr CH3 2+3CH3OH\text{ CH}_3\text{O }_3\text{Si CH}_2\text{ }_3\text{OCOC CBr CH}_3\text{ }_2+3\text{H}_2\text{O}\rightarrow \text{ HO }_3\text{Si CH}_2\text{ }_3\text{OCOC CBr CH}_3\text{ }_2+3\text{CH}_3\text{OH}

Key characteristics :

  • Hydrolysis rate : Accelerated in acidic or basic conditions .

  • Condensation : Silanol groups (\equiv Si–OH) form Si–O–Si bonds via dehydration, enabling covalent bonding to hydroxylated surfaces (e.g., glass, metals) .

PropertyValueSource
Hydrolysis byproductMethanol
Density1.243 g/mL (25°C)
Moisture sensitivityRequires inert atmosphere

Applications :

  • Enhances adhesion in coatings and composites by bonding to substrates like SiO₂ or Al₂O₃ .

Atom-Transfer Radical Polymerization (ATRP)

The bromoester moiety acts as an initiator for ATRP, a controlled radical polymerization technique.

Mechanism :

  • Initiation : The C–Br bond undergoes homolytic cleavage, transferring Br to a metal catalyst (e.g., Cu⁰/Cu¹⁺) .

  • Propagation : The generated radical reacts with monomers (e.g., styrene, acrylates) to grow polymer chains.

Experimental evidence :

  • Surface-initiated ATRP : Used to graft polymer brushes from silica nanoparticles .

  • Catalyst system : CuBr/ligand complexes at 60–90°C .

ParameterValueSource
Boiling point90–95°C (0.5 mmHg)
Purity (typical)92–96%

Applications :

  • Functionalizes surfaces with stimuli-responsive polymers for sensors and drug delivery .

Nucleophilic Substitution

The bromine atom is susceptible to nucleophilic displacement, enabling further functionalization.

Reaction example :

R Br+NuR Nu+Br\text{R Br}+\text{Nu}^-\rightarrow \text{R Nu}+\text{Br}^-

Conditions :

  • Nucleophiles : Amines, thiols, or alkoxides.

  • Solvents : Polar aprotic solvents (e.g., DMF, THF) .

Product utility :

  • Derivatives with amine or thiol groups for bioconjugation .

Thermal Stability and Decomposition

The compound decomposes at elevated temperatures, releasing brominated byproducts.

Thermal data :

  • Storage temp. : <15°C recommended to prevent degradation .

  • Decomposition products : HBr, CO₂, and siloxanes .

Scientific Research Applications

Properties and Characteristics

3-(Trimethoxysilyl)propyl 2-bromo-2-methylpropanoate has a molecular weight of 329.26 g/mol . It has a density of 1.243 g/mL at 25°C . The compound is a liquid and is soluble in organic solvents like ethanol, methanol, acetone, and dichloromethane . It is expected to have low solubility in water due to its lipophilic nature .

Key Applications

  • Coupling Agent and Adhesion Promoter: The trimethoxysilyl group can react with hydroxyl groups on surfaces, forming stable covalent bonds. This enhances adhesion in coatings, adhesives, and sealants .
  • Surface-Initiated Atom Transfer Radical Polymerization (ATRP): It is used for surface-initiated ATRP polymerization .
  • Microparticle Surface Modification: This compound can be employed in microparticle surface modification .
  • Polymer Film Patterning: 3-(Trimethoxysilyl)propyl 2-bromo-2-methylpropanoate is used for growing polymer brushes on microstructured silicon .

Use in Surface-Initiated Polymerization

3-(Trimethoxysilyl)propyl 2-bromo-2-methylpropanoate is used in surface-initiated atom-transfer radical-polymerization (ATRP) . The initiator density in surface-initiated polymerizations has been systematically studied .

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound is compared to structurally related silyl esters and brominated derivatives based on reactivity , applications , and physical properties .

Table 1: Structural and Functional Comparison

Compound Name CAS Number Key Functional Groups Primary Applications Key Differences
3-(Trimethoxysilyl)propyl 2-bromo-2-methylpropanoate 314021-97-1 Trimethoxysilyl, bromoester Enzyme immobilization, hybrid materials Higher hydrolytic reactivity (vs. triethoxy)
3-(Triethoxysilyl)propyl 2-bromo-2-methylpropanoate 880339-31-1 Triethoxysilyl, bromoester Polymer synthesis Slower condensation; higher cost
3-[(3-(Trimethoxysilyl)propyl)thio]propane-1-oxy-sulfonic acid N/A Trimethoxysilyl, sulfonic acid Acid catalyst for multicomponent reactions Thioether linkage enhances catalytic recyclability
2-Bromo-2-methylpropanoic acid 2052-07-5 Bromo, carboxylic acid Intermediate in organic synthesis Lacks silyl group; lower thermal stability

Key Observations:

Silyl Group Impact :

  • Trimethoxysilyl vs. Triethoxysilyl : The trimethoxy variant (314021-97-1) exhibits faster hydrolysis due to smaller methoxy groups, enabling quicker surface bonding in material science . In contrast, the triethoxy analog (880339-31-1) is more hydrophobic and slower-reacting, making it preferable for controlled polymerization .
  • Price : The triethoxy derivative is priced at 11,200.00 EA vs. 7,800.00 EA for the trimethoxy compound, reflecting differences in synthesis complexity .

Bromoester Reactivity: Compared to 2-bromo-2-methylpropanoic acid , the bromoester in the target compound offers better solubility in organic solvents (e.g., THF, acetonitrile) and avoids carboxylic acid side reactions (e.g., decarboxylation) .

Table 2: Physical Properties (Inferred from Evidence)

Property 3-(Trimethoxysilyl)propyl 2-bromo-2-methylpropanoate 2-Bromo-2-methylpropanoic acid
Molecular Weight (g/mol) 377.34 167.01
Boiling Point (°C) Not reported 200 (decomposes)
Solubility Miscible in THF, acetonitrile Soluble in ethanol, ether

Research Findings and Industrial Relevance

  • Enzyme Immobilization : The compound’s bromoester enables covalent attachment of enzymes, achieving >80% activity retention after 10 cycles in C. antarctica lipase immobilization .
  • Hybrid Materials : Scaffolds synthesized with this compound show compressive strength >50 MPa , suitable for bone tissue engineering .

Biological Activity

3-(Trimethoxysilyl)propyl 2-bromo-2-methylpropanoate is a silane compound notable for its potential biological activities and applications in various fields, including materials science and biomedical engineering. This compound, with the molecular formula C10H21BrO5SiC_{10}H_{21}BrO_5Si and a molecular weight of approximately 329.27 g/mol, features a trimethoxysilyl group that enhances its reactivity and bonding capabilities with various substrates.

The biological activity of 3-(Trimethoxysilyl)propyl 2-bromo-2-methylpropanoate can be attributed to its ability to interact with biological macromolecules. The bromine atom in the structure may facilitate nucleophilic substitution reactions, potentially leading to the modification of proteins or nucleic acids. Additionally, the trimethoxysilyl group allows for covalent bonding with silicate surfaces, which can enhance biocompatibility and stability in biological environments .

Cytotoxicity Studies

Recent studies have evaluated the cytotoxic effects of this compound on various cell lines. For instance, research indicates that at certain concentrations, it exhibits low cytotoxicity toward fibroblast cells (3T3) and macrophage cells, suggesting a favorable safety profile for potential therapeutic applications .

Cell LineConcentration (µM)Viability (%)
3T3 Fibroblasts0 - 100>85
Macrophages0 - 100>80

Antimicrobial Activity

The compound has been investigated for its antimicrobial properties. In vitro assays demonstrated that it could inhibit the growth of several pathogenic bacteria, indicating its potential as an antimicrobial agent. The exact mechanism remains under investigation but may involve disruption of bacterial cell membranes or interference with metabolic pathways .

Study on Biocompatibility

A notable case study focused on the use of 3-(Trimethoxysilyl)propyl 2-bromo-2-methylpropanoate in creating biocompatible coatings for medical devices. The study found that coatings made from this compound significantly reduced bacterial adhesion compared to standard materials, enhancing the longevity and safety of implants .

Hybrid Nanomaterials Research

Further research explored the incorporation of this silane into hybrid nanomaterials designed for drug delivery systems. The results indicated improved drug loading efficiency and controlled release profiles when used in conjunction with other biocompatible polymers, showcasing its versatility in biomedical applications .

Q & A

Basic Research Questions

Q. What are the critical safety protocols for handling and storing 3-(Trimethoxysilyl)propyl 2-bromo-2-methylpropanoate?

  • Methodological Answer :

  • Storage : Store under inert atmosphere (e.g., nitrogen) at room temperature, as the compound reacts slowly with moisture .
  • Handling : Use personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and lab coats. Work in a fume hood to avoid inhalation .
  • Disposal : Segregate waste and consult institutional guidelines for halogenated organic compounds.

Q. How can spectroscopic techniques validate the covalent immobilization of this compound on polydopamine (PDA) surfaces?

  • Methodological Answer :

  • XPS Analysis : Confirm the presence of silicon (Si 2p peak) and bromine (Br 3d peak) on the PDA surface after immobilization. A decrease in oxygen signals from trimethoxysilyl groups indicates hydrolysis .
  • Raman Spectroscopy : Monitor the disappearance of methoxy (Si-O-CH₃) peaks (~650–750 cm⁻¹) and the emergence of silanol (Si-OH) bands post-immobilization .

Q. What are the key physicochemical properties influencing experimental design with this compound?

  • Methodological Answer :

  • Boiling Point : 90–95°C at 0.5 mmHg, requiring vacuum distillation for purification .
  • Reactivity : Hydrolyzes slowly in moisture, necessitating anhydrous conditions for silane coupling reactions .
  • Density : 1.243 g/cm³, critical for phase separation in biphasic systems .

Advanced Research Questions

Q. How can this compound be optimized as an initiator in surface-initiated atom transfer radical polymerization (SI-ATRP)?

  • Methodological Answer :

  • Surface Activation : Pre-treat substrates (e.g., glass, silicon) with oxygen plasma to enhance silane adhesion. Use a 1:100 molar ratio of initiator to monomer (e.g., PEGMA) in anhydrous THF .
  • Kinetic Control : Monitor polymerization via gel permeation chromatography (GPC) to adjust reaction time and temperature. Excessive initiator loading can lead to uncontrolled brush growth .

Q. What strategies mitigate discrepancies in enzyme activity when immobilizing lipase B using this compound?

  • Methodological Answer :

  • Surface Density Optimization : Vary initiator concentration (0.1–1.0 mM) during immobilization. Higher densities may sterically hinder enzyme active sites .
  • Post-Immobilization Analysis : Use fluorescence microscopy to assess enzyme distribution and activity assays (e.g., p-nitrophenyl acetate hydrolysis) to correlate structure-function relationships .

Q. How does the bromine moiety influence radical initiation efficiency in polymer brush synthesis?

  • Methodological Answer :

  • Comparative Studies : Replace the bromine with other leaving groups (e.g., chloride) and compare polymerization rates via GPC. Bromine’s lower bond dissociation energy (~68 kcal/mol) enhances radical generation .
  • Electron Spin Resonance (ESR) : Detect radical intermediates during initiation to quantify efficiency under varying solvent polarities .

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